molecular formula C13H28O2 B1437228 2,2-Diisoamyl-1,3-propanediol CAS No. 403519-64-2

2,2-Diisoamyl-1,3-propanediol

Cat. No.: B1437228
CAS No.: 403519-64-2
M. Wt: 216.36 g/mol
InChI Key: CRJRLBBFSRNKLY-UHFFFAOYSA-N
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Description

2,2-Diisoamyl-1,3-propanediol is an organic compound with the molecular formula C13H28O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, where two isoamyl groups are attached to a central propane backbone. It appears as a white to almost white powder or crystalline solid and has a melting point of approximately 92°C .

Scientific Research Applications

2,2-Diisoamyl-1,3-propanediol has several applications in scientific research:

Safety and Hazards

The safety data sheet for “2,2-Diisoamyl-1,3-propanediol” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

2,2-Diisoamyl-1,3-propanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as alcohol dehydrogenase and glycerol dehydrogenase . These interactions are crucial for the compound’s role in biochemical processes, as they can influence the activity and function of these enzymes. The nature of these interactions often involves binding to the active sites of the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways and cellular function . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as alcohol dehydrogenase and glycerol dehydrogenase . These interactions can influence the metabolic flux and levels of various metabolites within the cells. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as it needs to reach its target sites within the cells to exert its effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments. Targeting signals and post-translational modifications can direct this compound to specific organelles, thereby influencing its biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diisoamyl-1,3-propanediol typically involves the reaction of isoamyl alcohol with formaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the diol as the final product. The reaction conditions often include a base such as sodium hydroxide and a solvent like methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diisoamyl-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2-Diisoamyl-1,3-propanediol is unique due to its specific isoamyl substituents, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,2-bis(3-methylbutyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c1-11(2)5-7-13(9-14,10-15)8-6-12(3)4/h11-12,14-15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJRLBBFSRNKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CCC(C)C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659897
Record name 2,2-Bis(3-methylbutyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403519-64-2
Record name 2,2-Bis(3-methylbutyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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